Urinary Metabolite Ranking Across Species
In a comparative physiological disposition study, Cyproheptadine N-Oxide was identified as one of the 'major metabolites' of cyproheptadine in dog urine, alongside trans-10,11-dihydroxy and 10,11-epoxide analogs [1]. In contrast, in cat urine, it was found only in 'minor amounts' alongside a panel of other metabolites, while in rat urine, the drug was excreted almost entirely as 10,11-epoxydesmethylcyproheptadine, with no mention of the N-oxide as a significant component [1]. This species-dependent shift from a major to a minor or absent metabolite provides a quantitative rank-order differentiation that directly impacts the selection of appropriate analytical reference standards for cross-species pharmacokinetic studies. The study quantified that about 17% of the administered cyproheptadine dose was excreted in dog bile within 6 hours, providing a baseline for overall metabolic clearance [1].
| Evidence Dimension | Relative Abundance as Urinary Metabolite |
|---|---|
| Target Compound Data | Major metabolite in dog urine; Minor metabolite in cat urine |
| Comparator Or Baseline | Cyproheptadine parent drug; Other metabolites (e.g., 10,11-epoxide analogs, desmethylcyproheptadine) |
| Quantified Difference | Rank-order: 'Major' in dog, 'Minor' in cat, not reported as major in rat (rats excrete almost entirely 10,11-epoxydesmethylcyproheptadine) |
| Conditions | In vivo study in dog, rat, and cat following oral administration of cyproheptadine; urinary metabolite profiling |
Why This Matters
This evidence is crucial for procurement decisions in preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies, as a laboratory studying canine pharmacokinetics must use a certified Cyproheptadine N-Oxide standard for accurate quantification, whereas a rodent-focused study may prioritize a different metabolite reference standard.
- [1] Hucker HB, et al. Physiological disposition and urinary metabolites of cyproheptadine in the dog, rat, and cat. Drug Metab Dispos. 1974;2(5):406-415. View Source
